molecular formula C7H3ClN2OS B1458744 2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde CAS No. 1356016-35-7

2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde

Cat. No. B1458744
M. Wt: 198.63 g/mol
InChI Key: LVFUVLSBWJJAGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .

Scientific Research Applications

Synthesis of Antifolate Derivatives

A study by Dailide and Tumkevičius (2022) developed a synthesis for 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines, showcasing their potential as lipophilic antifolates. The process begins with the transformation of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate into 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde, further reacting with anilines to yield the title compounds. This work highlights the compound's role in creating antifolate molecules that could have implications in cancer therapy and antimicrobial applications (Dailide & Tumkevičius, 2022).

Development of Condensed Azines

Research conducted by Bakulina et al. (2014) explored the synthesis of condensed azines through the reaction of 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate, leading to pyrido[2,3-d]pyrimidine derivatives. This synthesis pathway demonstrates the versatility of 2-Chlorothieno[3,2-d]pyrimidine derivatives in constructing complex heterocyclic structures, which are of significant interest in the development of new pharmaceuticals (Bakulina et al., 2014).

Antibacterial Hydrazone Derivatives

The work of Rao et al. (2019) describes the synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives, starting from ethyl-4,6-dichloronicotinate. These compounds were evaluated for their antibacterial properties, indicating the potential use of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde derivatives in creating new antimicrobial agents (Rao, V. Rao, & Prasad, 2019).

Exploration of Heterocyclic Chemistry

A study by Zinchenko et al. (2017) focused on the synthesis of 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehyde, showcasing the utility of 2-Chlorothieno[3,2-d]pyrimidine derivatives in developing novel heterocyclic compounds. This research contributes to the broader field of heterocyclic chemistry by providing new pathways for synthesizing pyrimidine-based molecules, which have a wide range of applications in medicinal chemistry and drug development (Zinchenko et al., 2017).

properties

IUPAC Name

2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2OS/c8-7-9-1-5-6(10-7)4(2-11)3-12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFUVLSBWJJAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857184
Record name 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde

CAS RN

1356016-35-7
Record name 2-Chlorothieno[3,2-d]pyrimidine-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356016-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-7-methyl-thieno[3,2-d]pyrimidine (1.8 g), N-bromosuccinimide (1.8 g), 2,2′-azobis(2-methylpropionitrile) (0.1 g) in carbon tetrachloride (50 mL) was heated at reflux for 1 hour. The resulting mixture was cooled, the solid was filtered off and the filtrate was evaporated under reduced pressure. The residue was dissolved in acetonitrile (20 mL) and diisopropylethylamine (2.0 mL) was added, followed by pyridine-N-oxide (3 g) and the resulting mixture was heated at 100° C. for 30 minutes. The reaction mixture was cooled, diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (hexane/EtOAc) to afford 0.25 g of 2-chloro-thieno[3,2-d]pyrimidine-7-carbaldehyde and 1 g of 2-chloro-7-methyl-thieno[3,2-d]pyrimidine starting material.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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